molecular formula C20H22N3+ B1201458 (1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene CAS No. 81161-28-6

(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene

Cat. No.: B1201458
CAS No.: 81161-28-6
M. Wt: 304.4 g/mol
InChI Key: KXNXUEUDDUKJMK-CUKRAGERSA-N
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Description

Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)- is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method involves the photocyclisation of an enamide derived from harmalan and nicotinoyl chloride . This reaction typically requires specific conditions such as controlled light exposure and the presence of a photocatalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolo(2’,3’:3,4)pyrido(1,2-b)(2,7)naphthyridinium stands out due to its unique combination of fused rings and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

81161-28-6

Molecular Formula

C20H22N3+

Molecular Weight

304.4 g/mol

IUPAC Name

(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene

InChI

InChI=1S/C20H22N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-23(13,19)2)15-5-3-4-6-18(15)22-20/h3-7,9,12-13,19,22H,8,10-11H2,1-2H3/q+1/t13-,19-,23+/m0/s1

InChI Key

KXNXUEUDDUKJMK-CUKRAGERSA-N

Isomeric SMILES

C[C@H]1C2=C(C[C@@H]3[N@@+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2

SMILES

CC1C2=C(CC3[N+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2

Canonical SMILES

CC1C2=C(CC3[N+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene
Reactant of Route 2
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene
Reactant of Route 3
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene
Reactant of Route 4
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene
Reactant of Route 5
Reactant of Route 5
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene
Reactant of Route 6
Reactant of Route 6
(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene

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